molecular formula C17H18N2O B12512284 1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one

1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B12512284
M. Wt: 266.34 g/mol
InChI Key: MZEHKCHNLWYNIB-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features a piperidine ring and a quinoline ring connected by a prop-2-en-1-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of piperidine with quinoline derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of a quinoline derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)-3-(quinolin-2-yl)prop-2-en-1-one
  • 1-(Piperidin-1-yl)-3-(isoquinolin-1-yl)prop-2-en-1-one
  • 1-(Morpholin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one

Uniqueness

1-(Piperidin-1-yl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-piperidin-1-yl-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C17H18N2O/c20-17(19-10-4-1-5-11-19)9-8-14-12-15-6-2-3-7-16(15)18-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2

InChI Key

MZEHKCHNLWYNIB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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